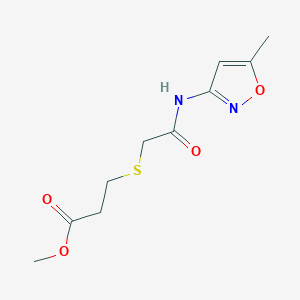

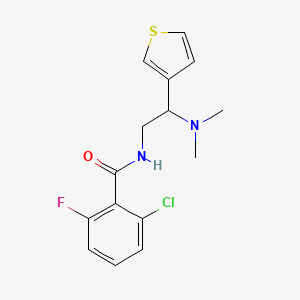

Methyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 5-methylisoxazole, which is a type of isoxazole . Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of compounds containing 5-methylisoxazole can be quite complex and can vary depending on the side-chain substituents . For instance, N1, N3-bis(5-methylisoxazol-3-yl)malonamide has three distinct forms: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemical reactions involving 5-methylisoxazole derivatives can be quite diverse . For instance, a one-pot three-component condensation reaction of 3-amino-5-methylisoxazole, aryl aldehyde, and 2-naphthol can afford the corresponding 3-amino isoxazolmethylnaphthols .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methylisoxazole derivatives can vary greatly depending on their structure . For instance, 3-Amino-5-methylisoxazole has a molecular weight of 98.10 and a melting point of 59-61 °C (lit.) .Applications De Recherche Scientifique

Neuroprotection and Excitatory Amino Acid Receptor Antagonism

The compound has been explored for its role in neuroprotection and as an antagonist at non-N-methyl-D-aspartic acid (NMDA) excitatory amino acid receptors. Notably, the isoxazole amino acid AMPA, a selective agonist at the AMPA subtype of excitatory amino acid (EAA) receptors, has been a lead for developing novel EAA receptor antagonists. These compounds, including those related to the subject compound, have demonstrated effectiveness in antagonizing excitation induced by certain agonists and protecting against neurotoxic effects, such as those induced by kainic acid (Krogsgaard‐Larsen et al., 1991).

Corrosion Inhibition

Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate and similar compounds have shown significant effectiveness as corrosion inhibitors. These compounds, including those structurally related to the subject compound, are highly effective in preventing corrosion of materials like C38 steel in hydrochloric acid solutions, demonstrating their potential in industrial applications (Missoum et al., 2013).

Heteroaryl Analogues in Pharmacology

Compounds structurally related to the subject compound have been synthesized and tested for pharmacological properties. These include AMPA analogues where the methyl group is replaced with different 5-membered heterocyclic rings. Their affinities and potencies at AMPA receptors vary significantly, depending on the structure and electrostatic potential of the heterocyclic substituent (Bang-Andersen et al., 1997).

Food and Biological Chemistry

The compound is related to Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde involved in various enzymatic and nonenzymatic reactions. MG modifies arginine and lysine residues in proteins, forming advanced glycation end-products, which are associated with complications in diabetes and neurodegenerative diseases (Nemet et al., 2006).

Orientations Futures

Mécanisme D'action

Target of Action

The compound contains a 5-methylisoxazol-3-yl group , which is known to interact with various biological targets. The exact target would depend on the overall structure of the compound and the biological context in which it is used.

Mode of Action

Compounds containing a 5-methylisoxazol-3-yl group are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .

Biochemical Pathways

Compounds containing a 5-methylisoxazol-3-yl group have been used in the synthesis of various bioactive molecules . The affected pathways would depend on the specific biological target of the compound.

Propriétés

IUPAC Name |

methyl 3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-7-5-8(12-16-7)11-9(13)6-17-4-3-10(14)15-2/h5H,3-4,6H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEJHGTZCBOVGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2773143.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2773146.png)

![N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2773154.png)

![tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B2773155.png)

![1-(3-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2773156.png)

![4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2773160.png)